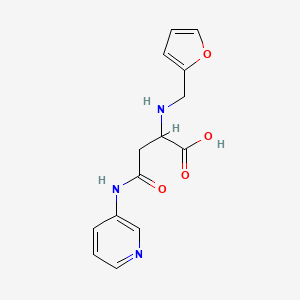![molecular formula C28H19N3O5 B2383925 [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380565-00-4](/img/structure/B2383925.png)
[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C28H19N3O5 and its molecular weight is 477.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Research conducted by Latif, Mishriky, and Assad (1982) on carbonyl and thiocarbonyl compounds, including derivatives similar to the target compound, demonstrated their potential in antimicrobial applications. The study explored the synthesis and antimicrobial properties of certain naphthalene derivatives, suggesting their usefulness in developing new antimicrobial agents Latif, Mishriky, & Assad, 1982.
Atmospheric Chemical Reactions
Atkinson, Arey, Zielińska, & Aschmann (1987) investigated the kinetics and products of gas-phase reactions of naphthalene and biphenyl with OH radicals and N₂O₅. This study is pertinent to understanding the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which could inform environmental pollution studies and the development of mitigative strategies Atkinson et al., 1987.
Organic Synthesis
Iwasawa and Matsuo (1997) presented a novel synthetic route involving polycyclic compounds that might share reactive characteristics with the target compound. Their work on the conversion of 1-[o-(1-alkynyl)phenyl]cyclopropanols to various naphthalenone derivatives showcases the potential of complex naphthalene derivatives in organic synthesis, particularly in the construction of polycyclic frameworks Iwasawa & Matsuo, 1997.
Photophysical Applications
García-López et al. (2014) investigated organotin compounds derived from Schiff bases, including naphthalene derivatives, for their potential use in organic light emitting diodes (OLEDs). This research highlights the utility of naphthalene derivatives in the development of materials for optoelectronic devices García-López et al., 2014.
Catalysis and Reaction Mechanisms
Research by Boyle, O'Mahony, & Cardin (1984) on the reactivity of naphthoquinone derivatives provides insights into the chemical behavior of similar compounds. Their study on the reactions of 2-methyl-1,4-naphthoquinone and its derivatives with active methylene group anions and diazo compounds can inform catalysis and organic reaction mechanism studies Boyle, O'Mahony, & Cardin, 1984.
Propriétés
IUPAC Name |
[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O5/c1-18-15-22(31(34)35)13-14-25(18)30-27(32)21(17-29)16-20-8-3-5-12-26(20)36-28(33)24-11-6-9-19-7-2-4-10-23(19)24/h2-16H,1H3,(H,30,32)/b21-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLYSGDSHCBGM-LTGZKZEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
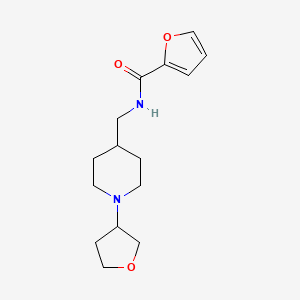
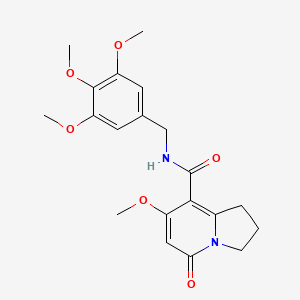
![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)
![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-enamide](/img/structure/B2383850.png)
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
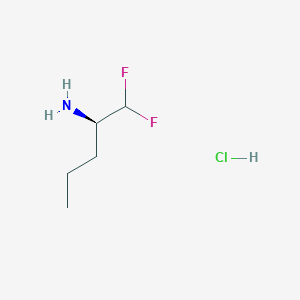
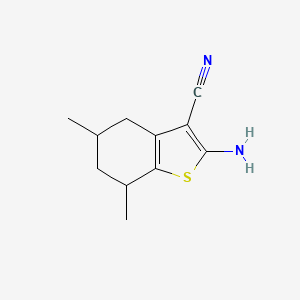
![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)
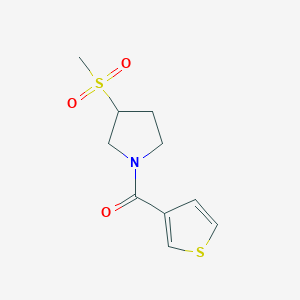
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2383863.png)
![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)
